

Triprolidine Hydrochloride Monohydrate: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triprolidine hydrochloride monohydrate*

Cat. No.: *B1683668*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Triprolidine Hydrochloride Monohydrate**, a first-generation antihistamine. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical Identity and Structure

Triprolidine hydrochloride monohydrate is the hydrated hydrochloride salt of triprolidine.^[1] Triprolidine is a potent histamine H1 receptor antagonist belonging to the alkylamine class, characterized by a rapid onset and relatively short duration of action.^{[2][3]} It is the (E)-isomer that is primarily responsible for the antihistaminic activity.^[4]

Chemical Name: (E)-2-[3-(1-pyrrolidinyl)-1-p-tolylpropenyl]pyridine monohydrochloride

monohydrate^{[4][5]} CAS Number: 6138-79-0^{[4][5]} Molecular Formula: C₁₉H₂₅ClN₂O^[1]

Molecular Weight: 332.87 g/mol ^[6]

Physicochemical Properties

A summary of the key physicochemical properties of **triplolidine hydrochloride monohydrate** is presented in the tables below. These parameters are critical for understanding the behavior of the molecule in various pharmaceutical and biological systems.

General Properties

Property	Value	References
Physical Description	White, crystalline powder, odorless with a bitter taste.	[1] [4] [5]
Stability	Stable, but discolors on exposure to light. Incompatible with strong oxidizing agents.	[5] [7] [8]

Quantitative Physicochemical Data

Property	Value	References
Melting Point	115-120 °C	[5] [7]
Solubility	Water: ≥ 100 mg/mL at 20 °C, Soluble 1 in 2 of water. Alcohol: Soluble 1 in 59 of alcohol. Chloroform: Soluble 1 in 67 of chloroform. Ether: Soluble 1 in 720 of ether. DMSO: 47.83 mg/mL (143.69 mM)	[1] [6] [7] [9]
pKa	9.25 - 9.69 (Basic)	[10]
LogP (Octanol/Water)	4.65740	[7]

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of **triprolidine hydrochloride monohydrate**.

Technique	Key Data	References
UV-Visible Spectroscopy	λ_{max} at 290 nm in 0.1 N Hydrochloric Acid.	[11] [12]
Infrared (IR) Spectroscopy	Spectra available, characteristic peaks can be used for identification.	[13] [14]
Nuclear Magnetic Resonance (NMR)	^1H NMR and ^{13}C NMR spectra are available for structural elucidation.	[15] [16]

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of **triprolidine hydrochloride monohydrate**.

Determination of Melting Point

Principle: The melting point is determined as the temperature at which the crystalline solid transitions to a liquid state.

Apparatus: Capillary melting point apparatus.

Procedure:

- A small, finely powdered sample of **triprolidine hydrochloride monohydrate** is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a controlled rate.
- The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.[17]

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

- An excess amount of **triprolidine hydrochloride monohydrate** is added to a known volume of the solvent (e.g., water, alcohol) in a sealed flask.
- The flask is agitated in an orbital shaker at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[18]
- After agitation, the suspension is allowed to stand to allow for the separation of undissolved solid.
- The supernatant is clarified by centrifugation or filtration.
- The concentration of **triprolidine hydrochloride monohydrate** in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. [17][18]

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the drug with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which 50% of the molecules are ionized.[19][20]

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette.

Procedure:

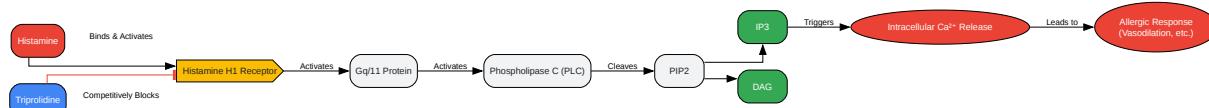
- A known concentration of **triprolidine hydrochloride monohydrate** is dissolved in a suitable solvent, often a co-solvent system like methanol-water for compounds with limited water solubility.[21]
- The solution is placed in a beaker with a magnetic stir bar.

- The pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[20][21]
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted. The inflection point of the sigmoid curve corresponds to the pKa.[19][20]

UV-Visible Spectrophotometry

Principle: The absorbance of a solution containing **triprolidine hydrochloride monohydrate** is measured at its wavelength of maximum absorbance (λ_{max}) to determine its concentration based on the Beer-Lambert law.[22]

Apparatus: UV-Visible spectrophotometer.

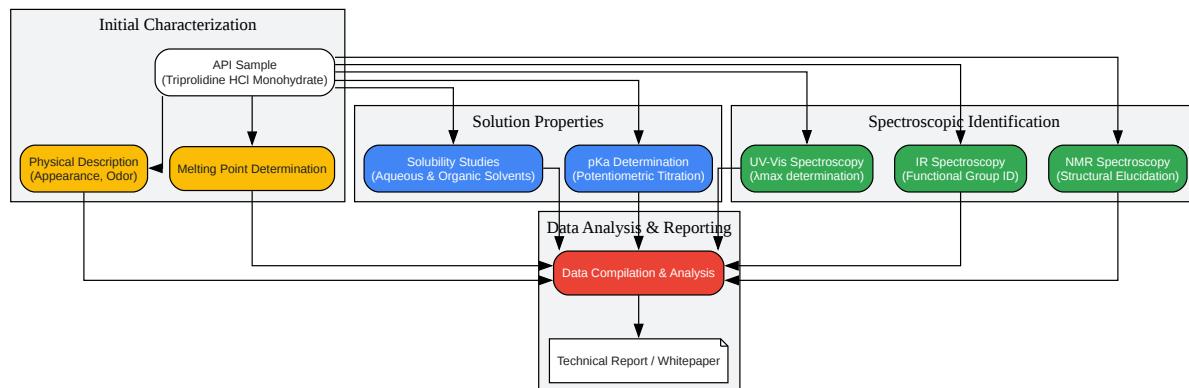

Procedure:

- A standard stock solution of **triprolidine hydrochloride monohydrate** is prepared in a suitable solvent (e.g., 0.1 N HCl).[11]
- A series of calibration standards are prepared by diluting the stock solution.
- The UV-Vis spectrum of a standard solution is scanned to determine the λ_{max} (approximately 290 nm).[11][12]
- The absorbance of the calibration standards and any unknown samples are measured at the λ_{max} .
- A calibration curve of absorbance versus concentration is plotted to determine the concentration of the unknown samples.

Mechanism of Action and Signaling Pathway

Triprolidine is a competitive antagonist of the histamine H1 receptor.[2][23] When histamine binds to the H1 receptor, it activates a Gq/11 protein, leading to the activation of phospholipase C (PLC).[24] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to the physiological effects of an allergic response.[24] Triprolidine blocks the initial binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling cascade. [25][26]



[Click to download full resolution via product page](#)

Figure 1. Triprolidine's antagonistic action on the H1 receptor signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient like **triprolidine hydrochloride monohydrate**.

[Click to download full resolution via product page](#)

Figure 2. General workflow for physicochemical characterization of an API.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triprolidine hydrochloride monohydrate | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]

- 5. Triprolidine hydrochloride CAS#: 6138-79-0 [m.chemicalbook.com]
- 6. Triprolidine hydrochloride monohydrate | TargetMol [targetmol.com]
- 7. Triprolidine hydrochloride | CAS#:6138-79-0 | Chemsoc [chemsoc.com]
- 8. TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triprolidine Hydrochloride [drugfuture.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Triprolidine hydrochloride(6138-79-0)IR [m.chemicalbook.com]
- 15. Triprolidine hydrochloride(6138-79-0) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. who.int [who.int]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. enamine.net [enamine.net]
- 22. benchchem.com [benchchem.com]
- 23. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]
- 24. benchchem.com [benchchem.com]
- 25. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- To cite this document: BenchChem. [Triprolidine Hydrochloride Monohydrate: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683668#triprolidine-hydrochloride-monohydrate-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com